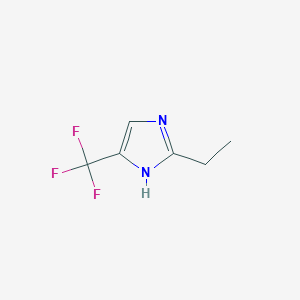

2-ethyl-5-(trifluoromethyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2/c1-2-5-10-3-4(11-5)6(7,8)9/h3H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSZKIHCLQCPNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 2 Ethyl 5 Trifluoromethyl 1h Imidazole

Electrophilic Substitution Reactions on the Imidazole (B134444) Nucleus

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of a strongly electron-withdrawing trifluoromethyl group at the 5-position is expected to significantly deactivate the ring towards electrophilic substitution.

Halogenation Studies and Positional Reactivity

Direct halogenation of 2-ethyl-5-(trifluoromethyl)-1H-imidazole has not been specifically documented. However, studies on other (trifluoromethyl)imidazoles suggest that they undergo typical electrophilic halogenation reactions. The primary site of substitution on the imidazole ring is generally the C-4 position, which is the most electron-rich carbon atom. The electron-withdrawing nature of the trifluoromethyl group at C-5 would further favor substitution at the C-4 position.

Table 1: Predicted Halogenation of this compound

| Reagent | Predicted Product | Predicted Position of Substitution |

| Br₂ | 4-bromo-2-ethyl-5-(trifluoromethyl)-1H-imidazole | C-4 |

| Cl₂ | 4-chloro-2-ethyl-5-(trifluoromethyl)-1H-imidazole | C-4 |

| I₂ | 4-iodo-2-ethyl-5-(trifluoromethyl)-1H-imidazole | C-4 |

Note: This table is predictive and based on the general reactivity of imidazoles.

Nitration and Sulfonation Patterns

The nitration of imidazole and its derivatives typically occurs at the 4- or 5-position. For this compound, the 5-position is already substituted. The deactivating effect of the trifluoromethyl group would make nitration challenging. However, under forcing conditions with strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, nitration at the 4-position might be achievable.

Information regarding the direct sulfonation of this compound is not available. The sulfonation of imidazoles generally requires harsh conditions and is less common than halogenation or nitration. The deactivating trifluoromethyl group would likely render the molecule highly resistant to sulfonation.

Nucleophilic Reactions and Annulation Strategies

Reactions at the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms, one of which (N-1) is protonated in the neutral molecule, while the other (N-3) has a lone pair of electrons and is nucleophilic. Reactions with electrophiles can occur at this N-3 position. For instance, N-alkylation and N-acylation are common reactions for imidazoles. These reactions would lead to the formation of 1,3-disubstituted imidazolium (B1220033) salts or N-acylated imidazoles, respectively.

Table 2: Predicted Nucleophilic Reactions at the Imidazole Nitrogen of this compound

| Reagent | Reaction Type | Predicted Product |

| Alkyl halide (e.g., CH₃I) | N-Alkylation | 1-alkyl-2-ethyl-5-(trifluoromethyl)-1H-imidazole |

| Acyl halide (e.g., CH₃COCl) | N-Acylation | 1-acyl-2-ethyl-5-(trifluoromethyl)-1H-imidazole |

Note: This table is predictive and based on the general reactivity of imidazoles.

Acid-Base Equilibria and Tautomerism Investigations

Imidazole is an amphoteric compound, capable of acting as both an acid and a base. The pKa of the conjugate acid of imidazole is approximately 7, indicating it is a moderately weak base. The presence of the electron-withdrawing trifluoromethyl group at the 5-position is expected to decrease the basicity of the N-3 nitrogen, resulting in a lower pKa for the conjugate acid compared to unsubstituted imidazole.

This compound can exist in two tautomeric forms: this compound and 2-ethyl-4-(trifluoromethyl)-1H-imidazole. The equilibrium between these two forms is influenced by the electronic effects of the substituents. While specific experimental data on the tautomeric equilibrium for this compound are unavailable, computational studies on similar molecules suggest that the tautomer with the trifluoromethyl group at the 5-position is likely to be the more stable form. Spectroscopic studies, such as NMR, would be required to experimentally determine the predominant tautomer in different solvents.

Spectroscopic Probes for Tautomeric Forms

The imidazole ring of this compound can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms. These forms are the this compound and the 2-ethyl-4-(trifluoromethyl)-1H-imidazole. Spectroscopic techniques are crucial for identifying and characterizing this tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for studying tautomerism. In solution, a rapid proton exchange between the two nitrogen atoms often leads to a time-averaged spectrum. researchgate.net This can result in the broadening of signals, particularly for the imidazole ring carbons, and in some cases, the signals for C4 and C5 may become undetectable in ¹³C NMR spectra due to this fast exchange. nih.gov However, the chemical shifts of the ring carbons, when observable, can provide insight into the dominant tautomer. The difference in chemical shifts (Δδ) between C4 and C5 is a key indicator; a smaller difference often suggests the proton or substituent is on the adjacent nitrogen. researchgate.net For this compound, the electron-withdrawing nature of the CF₃ group would significantly deshield the adjacent carbon, leading to distinct chemical shifts for C4 and C5 in a static tautomer. Temperature-dependent NMR studies can also be employed; at lower temperatures, the rate of proton exchange may slow sufficiently to allow for the observation of distinct signals for each tautomer. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information on the vibrational modes of the molecule. The N-H stretching frequency is particularly sensitive to the tautomeric state and intermolecular interactions like hydrogen bonding. researchgate.net In the gas phase or in non-polar solvents, distinct N-H stretching bands for different tautomers or aggregates can be observed. researchgate.net For instance, the N-H stretching band for imidazole monomers is typically found around 3518 cm⁻¹. researchgate.net The position and shape of this band for this compound would be influenced by the electronic environment and the formation of hydrogen-bonded dimers or larger aggregates in the solid state or concentrated solutions.

Table 1: Spectroscopic Methods for Tautomer Analysis

| Spectroscopic Technique | Key Parameter | Expected Observations for this compound |

| ¹³C NMR | Chemical Shift Difference (Δδ) between C4 and C5 | Fast exchange in solution may broaden signals. Solid-state CP-MAS NMR could resolve distinct signals for coexisting tautomers. nih.gov The CF₃ group will strongly influence the chemical shift of the adjacent carbon. |

| ¹H NMR | N-H Proton Chemical Shift | A single, often broad, N-H signal is expected in solution at room temperature due to rapid exchange. Its chemical shift is concentration and solvent-dependent. |

| Infrared (IR) Spectroscopy | N-H Stretching Frequency (ν(N-H)) | The frequency will be sensitive to hydrogen bonding. In the solid state, strong intermolecular N-H···N bonds are expected, shifting the band to lower wavenumbers. researchgate.net |

Computational Analysis of Protonation States and Stability

Computational methods, particularly Density Functional Theory (DFT), are invaluable for analyzing the intrinsic properties of this compound, including the stability of its tautomers and various protonation states. nih.gov

The stability of the two tautomers is influenced by the opposing electronic effects of the substituents. The ethyl group is weakly electron-donating, while the trifluoromethyl group is strongly electron-withdrawing. DFT calculations can predict the gas-phase enthalpies of formation and the relative energies of the tautomers. For substituted imidazoles, energy differences between tautomers are often small, suggesting both forms can be present in solution at room temperature. nih.gov The electron-withdrawing CF₃ group is expected to destabilize the tautomer where the proton resides on the adjacent nitrogen (N1), making the 2-ethyl-4-(trifluoromethyl)-1H-imidazole tautomer likely less stable.

Proton affinity (PA) is a measure of a molecule's gas-phase basicity. Computational studies have shown that electron-withdrawing groups, such as a nitro group, significantly lower the proton affinity of the imidazole ring, making it less basic. nih.gov Conversely, electron-donating alkyl groups increase the proton affinity. nih.govresearchgate.net For this compound, the potent electron-withdrawing effect of the CF₃ group is expected to dominate, resulting in a lower proton affinity compared to unsubstituted imidazole. This reduced basicity means the corresponding imidazolium cation is more acidic. wikipedia.org

Table 2: Predicted Effects of Substituents on Imidazole Properties

| Substituent | Electronic Effect | Impact on Proton Affinity (Basicity) | Predicted Dominant Effect on Target Molecule |

| -CH₂CH₃ (Ethyl) | Electron-donating | Increase nih.gov | Minor increase in basicity |

| -CF₃ (Trifluoromethyl) | Strongly Electron-withdrawing | Decrease nih.govresearchgate.net | Significant decrease in basicity |

Role as a Ligand in Coordination Chemistry

The imidazole ring contains a basic sp²-hybridized imine nitrogen (N3) that readily donates its lone pair of electrons to form coordinate bonds with metal ions. wikipedia.org This makes this compound an effective monodentate ligand in coordination chemistry. The electronic properties of the ethyl and trifluoromethyl substituents modulate the donor capacity of the ligand. The electron-withdrawing CF₃ group reduces the electron density on the imidazole ring, making the ligand a weaker σ-donor compared to alkyl-substituted imidazoles.

Complexation with Transition Metals

This compound can form stable coordination complexes with a wide range of transition metals. Coordination typically occurs through the imine nitrogen, as it is the most basic site. wikipedia.org The specific geometry of the resulting complex depends on the metal ion, its oxidation state, and the metal-to-ligand ratio.

Commonly observed geometries for transition metal complexes with imidazole-based ligands include tetrahedral, square planar, and octahedral. researchgate.net For example, reaction with metal(II) halides or nitrates in a 2:1 ligand-to-metal ratio often yields tetrahedral or square planar complexes of the type [M(L)₂X₂], while a 6:1 ratio can produce octahedral complexes like [M(L)₆]²⁺, particularly with metals such as Co(II), Ni(II), and Zn(II). researchgate.net The steric bulk of the ethyl group at the 2-position is generally not large enough to prevent the coordination of multiple ligands around a central metal atom.

Table 3: Representative Transition Metal Complexes with Imidazole Ligands

| Metal Ion | Typical Coordination Number | Common Geometries | Reference Example |

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral | [Cu(L)₂Cl₂] |

| Ni(II) | 4, 6 | Tetrahedral, Octahedral | [Ni(L)₂Cl₂], [Ni(im)₆]F₂ researchgate.net |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | [Co(im)₆]F₂ researchgate.net |

| Zn(II) | 4, 6 | Tetrahedral | [Zn(L)₂Cl₂] amazonaws.com |

| Fe(II/III) | 6 | Octahedral | [Fe(imidazole)₆]²⁺ wikipedia.org |

(Note: 'L' represents a generic substituted imidazole ligand; 'im' represents unsubstituted imidazole.)

Mechanistic Aspects in Catalysis

Transition metal complexes containing imidazole-based ligands are active catalysts in a variety of organic transformations. The imidazole ligand itself does not typically participate directly in the reaction but plays a crucial role in modulating the catalytic activity of the metal center.

Modulation of Lewis Acidity and Redox Potential: The strong electron-withdrawing nature of the trifluoromethyl group in this compound decreases the electron density at the metal center. This enhances the Lewis acidity of the metal, which can be advantageous in reactions catalyzed by Lewis acids, such as aldol condensations or Diels-Alder reactions. Furthermore, by modifying the electron density, the ligand influences the redox potential of the metal, which is critical for catalytic cycles involving oxidative addition or reductive elimination steps, common in cross-coupling reactions. beilstein-journals.org

Catalytic Oxidation: Copper-imidazole complexes have been shown to catalyze the oxidation of various substrates. acs.org The catalytic mechanism often involves the formation of a metal-substrate intermediate, where the metal center facilitates electron transfer. The imidazole ligand stabilizes the metal ion in different oxidation states required for the catalytic cycle.

Olefin Polymerization/Oligomerization: Nickel and iron complexes with substituted imidazole ligands have been investigated as catalysts for ethylene oligomerization and polymerization. utas.edu.au The mechanism involves the insertion of olefin monomers into a metal-hydrocarbyl bond. The steric and electronic properties of the imidazole ligand influence the rate of insertion, chain transfer, and thus the molecular weight and structure of the resulting polymer. utas.edu.au

In these catalytic systems, the this compound ligand would provide a unique electronic environment, balancing the steric presence of the ethyl group with the powerful inductive effect of the trifluoromethyl group to fine-tune the reactivity of the coordinated metal catalyst.

Computational Chemistry and Theoretical Investigations of 2 Ethyl 5 Trifluoromethyl 1h Imidazole

Electronic Structure Calculations

Comprehensive electronic structure calculations, which are fundamental to understanding the chemical behavior of a molecule, appear to be unpublished for 2-ethyl-5-(trifluoromethyl)-1H-imidazole.

Density Functional Theory (DFT) for Ground State Geometry and Energy

No specific studies employing Density Functional Theory (DFT) to determine the ground state geometry and energy of this compound have been identified. Such calculations would typically involve optimizing the molecular structure to find the lowest energy conformation and calculating key electronic properties.

Ab Initio Methods for High-Accuracy Electronic Properties

Similarly, there is a lack of published research utilizing high-level ab initio methods to investigate the electronic properties of this compound. These methods, while computationally more intensive than DFT, can provide highly accurate data on properties such as electron affinity, ionization potential, and electronic transitions.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

An analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting a molecule's reactivity. However, no FMO analysis or calculation of reactivity indices (like chemical hardness, softness, and electronegativity) for this compound has been found in the surveyed literature.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl group suggests that this compound can exist in multiple conformations. A detailed conformational analysis would be necessary to understand its three-dimensional structure and behavior.

Identification of Stable Isomers and Rotational Barriers

A systematic study to identify the stable isomers and determine the energy barriers for rotation around the single bonds, particularly the bond connecting the ethyl group to the imidazole (B134444) ring, has not been reported.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics simulations, which would provide insight into the dynamic behavior of this compound in different environments (e.g., in solution), are also absent from the current body of scientific literature.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound, offering a detailed understanding of its electronic and structural properties.

Computational NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular characterization. Computational chemistry provides a powerful tool for the a priori prediction of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J). Density Functional Theory (DFT) is a commonly employed method for these calculations, with functionals like B3LYP often used in conjunction with a suitable basis set, such as 6-311+G(d,p). elixirpublishers.comnih.gov

The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, the Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate the isotropic magnetic shielding constants for each nucleus. nih.gov These shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is crucial for assigning experimental spectra, especially for complex molecules where spectral overlap can be an issue. escholarship.org By comparing the calculated shifts with experimental data, the structural assignment of this compound can be confidently confirmed. Furthermore, discrepancies between calculated and experimental values can indicate the presence of intermolecular interactions, such as hydrogen bonding, in the experimental sample. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using DFT (B3LYP/6-311+G(d,p)) with the GIAO method.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| N-H | 12.5 |

| C4-H | 7.8 |

| CH₂ (ethyl) | 2.9 |

| CH₃ (ethyl) | 1.3 |

| ¹³C NMR | |

| C2 | 150.2 |

| C4 | 118.5 |

| C5 | 135.7 (q, J(C,F) ≈ 35 Hz) |

| CF₃ | 122.0 (q, J(C,F) ≈ 270 Hz) |

| CH₂ (ethyl) | 21.3 |

| CH₃ (ethyl) | 13.8 |

Vibrational Spectra Simulation and Mode Assignment

Computational methods are also employed to simulate the vibrational spectra (infrared and Raman) of this compound. These simulations are instrumental in assigning the various vibrational modes observed in experimental spectra. DFT calculations are again a primary tool, providing information on the frequencies and intensities of the vibrational transitions. elixirpublishers.com

The calculation of the harmonic vibrational frequencies is based on the second derivative of the energy with respect to the atomic coordinates. The resulting frequencies are often scaled by an empirical factor to account for anharmonicity and the limitations of the theoretical method. researchgate.net The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions of the molecule's functional groups. researchgate.net

By comparing the simulated spectrum with the experimental one, a detailed understanding of the molecule's vibrational behavior can be achieved. This is particularly useful for identifying characteristic peaks corresponding to the imidazole ring, the ethyl group, and the trifluoromethyl group.

Table 2: Selected Predicted Vibrational Frequencies and Mode Assignments for this compound Frequencies are scaled. ν = stretching, δ = bending, γ = out-of-plane bending.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| 3150 | Medium | ν(N-H) |

| 3050 | Weak | ν(C-H) aromatic |

| 2980 | Medium | ν(C-H) ethyl |

| 1620 | Strong | ν(C=N) |

| 1450 | Medium | δ(CH₂) |

| 1350 | Strong | ν(C-F) symmetric |

| 1180 | Very Strong | ν(C-F) asymmetric |

| 850 | Medium | γ(C-H) ring |

Electronic Spectra Prediction (UV-Vis, ECD)

The electronic transitions of this compound can be predicted using time-dependent density functional theory (TD-DFT). nih.gov This method allows for the calculation of the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. acs.org

These calculations provide insight into the nature of the electronic transitions, such as n → π* or π → π* transitions, by analyzing the molecular orbitals involved. nih.gov For chiral molecules, computational methods can also predict the electronic circular dichroism (ECD) spectrum, which is crucial for determining the absolute configuration of enantiomers.

The predicted UV-Vis spectrum for this compound would likely show absorptions characteristic of the substituted imidazole ring. The trifluoromethyl group, being an electron-withdrawing group, is expected to influence the electronic structure and thus the position of the absorption bands.

Table 3: Predicted Electronic Transitions for this compound Calculated using TD-DFT (B3LYP/6-311+G(d,p)).

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 265 | 0.15 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 220 | 0.08 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 205 | 0.02 | n → π* |

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the exploration of reaction pathways, the identification of transient species, and the calculation of kinetic and thermodynamic parameters. rsc.org

Transition State Localization and Reaction Pathway Mapping

A key aspect of mechanistic studies is the localization of transition states (TS), which are the energy maxima along the reaction coordinate. Various computational algorithms can be used to find these first-order saddle points on the potential energy surface. Once a transition state is located, its structure provides valuable information about the geometry of the activated complex. rsc.org

Intrinsic Reaction Coordinate (IRC) calculations are then performed to connect the transition state to the corresponding reactants and products, thereby mapping out the entire reaction pathway. This allows for a detailed visualization of the atomic motions that occur during the transformation.

Kinetic and Thermodynamic Parameters of Transformations

From the computed potential energy surface, important kinetic and thermodynamic parameters can be derived. The activation energy (Ea) of a reaction is determined by the energy difference between the reactants and the transition state. This value is crucial for predicting the reaction rate.

Thermodynamic parameters, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction, can also be calculated. These parameters determine the spontaneity and equilibrium position of the reaction. By comparing the energies of different possible pathways, the most favorable reaction mechanism can be identified. rsc.org

For instance, in a hypothetical N-alkylation reaction of this compound, computational methods could be used to compare the activation barriers for alkylation at the N1 versus the N3 position, thus predicting the regioselectivity of the reaction.

Table 4: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of this compound Parameters for a hypothetical electrophilic substitution reaction.

| Parameter | Calculated Value |

| Activation Energy (Ea) | 18.5 kcal/mol |

| Enthalpy of Reaction (ΔH) | -12.3 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -10.8 kcal/mol |

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) studies represent a fundamental area of computational chemistry focused on creating mathematical models to predict the physicochemical properties of molecules based on their structural and electronic features. For imidazole derivatives, including this compound, QSPR provides a powerful, non-experimental route to estimate key chemical attributes, thereby accelerating materials and drug discovery research. These models establish a correlation between calculated molecular descriptors and experimentally determined properties.

The general workflow of a QSPR study involves several key stages: the selection and preparation of a dataset of molecules, the calculation of a wide array of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. researchgate.net

The foundation of any successful QSPR model lies in the selection of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For imidazole derivatives, a diverse range of descriptors is employed to capture the nuances of their topology, geometry, and electronic distribution. These descriptors are typically calculated using specialized software like Dragon or PaDEL, often after optimizing the molecular structures with quantum chemical methods such as Density Functional Theory (DFT). researchgate.netnih.gov

Commonly used descriptor categories for imidazole and other heterocyclic compounds include:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include the Zagreb index, which relates to molecular complexity and branching, and distance-based indices that quantify the structural arrangement of atoms. researchgate.net

Geometrical Descriptors: These 3D descriptors depend on the spatial coordinates of the atoms. They include parameters like molecular surface area, molecular volume, and van der Waals descriptors, which are crucial for understanding intermolecular interactions. nih.govrjptonline.org

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule. They are often derived from quantum chemical calculations and include dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net For a molecule like this compound, the strong electron-withdrawing nature of the trifluoromethyl group significantly influences these electronic descriptors.

Physicochemical Descriptors: This class includes properties like molar refractivity and lipophilicity (log P), which can be estimated computationally and used as descriptors themselves to predict other properties. researchgate.net

Constitutional Descriptors: These are the simplest descriptors, reflecting the molecular composition, such as molecular weight, atom counts, and fragment counts. nih.gov

The development of a robust QSPR model often involves screening thousands of potential descriptors and selecting a smaller, information-rich subset using techniques like genetic algorithms to avoid overfitting and improve the model's interpretability. researchgate.netiau.ir

Table 1: Representative Molecular Descriptors for QSPR Studies of Imidazole Derivatives

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Topological | Zagreb Index (ZM1) | Molecular branching and complexity. researchgate.net |

| Geometrical | Molecular Surface Area (MSA) | The surface area of the molecule, relevant for solubility and interactions. researchgate.net |

| Electronic | Dipole Moment | The polarity of the molecule arising from charge distribution. researchgate.net |

| Physicochemical | Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. researchgate.net |

| Constitutional | Number of Oxygen Atoms | Simple count of specific atoms, which can be surprisingly effective. researchgate.net |

By correlating the developed molecular descriptors with experimental data for a set of related compounds, QSPR models can be built to predict key physicochemical properties for new or unmeasured molecules like this compound. Various statistical and machine learning methods are used to construct these models. nih.gov

pKa: The acid dissociation constant (pKa) is a critical parameter influenced by a molecule's electronic structure. For imidazoles, the pKa is affected by substituents on the ring. The electron-withdrawing trifluoromethyl group is expected to decrease the basicity of the imidazole ring, thus lowering its pKa. QSPR models for pKa prediction often use quantum chemical descriptors that reflect the charge distribution and stability of the protonated and deprotonated species. nih.gov Machine learning approaches, including support vector machines (SVM), extreme gradient boosting (XGB), and deep neural networks (DNN), have been successfully applied to build accurate, open-source pKa prediction models using descriptors like continuous molecular descriptors and binary fingerprints. nih.gov

Solubility: Aqueous solubility is a complex property that depends on a molecule's ability to interact favorably with water. QSPR models for solubility often employ descriptors related to polarity, size, and hydrogen bonding capacity. nih.govnih.gov For instance, models may use a combination of descriptors representing Gibbs energy of solvation and sublimation, along with the octanol-water partition coefficient, to achieve good predictive accuracy (R² > 0.7). nih.gov Artificial neural networks (ANN) have been shown to generate robust models for predicting solubility (logS), achieving cross-validated squared correlation coefficients (Q²) better than 0.85. nih.gov

log P: The logarithm of the n-octanol-water partition coefficient (log P) is a key measure of a molecule's lipophilicity. Computational methods for predicting log P are well-established and fall into several categories: atom-based methods that sum contributions from individual atoms, fragment-based methods, and property-based methods that use other molecular properties to predict log P. nih.gov QSPR models parameterized by whole-molecule physicochemical descriptors have proven effective, as lipophilicity is considered an additive, whole-molecule property. researchgate.net These models can achieve a root mean square error (RMSE) of less than 0.5 log units in blind predictions. researchgate.net

Electronic Negativity (χ) and Absolute Hardness (η): These properties are fundamental concepts in DFT, providing insight into a molecule's reactivity. They can be approximated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijarset.com

Electronic Negativity (χ) , defined as χ ≈ (I + A) / 2 ≈ - (EHOMO + ELUMO) / 2, measures the ability of a molecule to attract electrons. ijarset.comacs.org

Absolute Hardness (η) , defined as η ≈ (I - A) / 2 ≈ (ELUMO - EHOMO) / 2, measures the resistance to a change in electron distribution. ijarset.comacs.org A smaller HOMO-LUMO gap indicates lower hardness (i.e., higher softness) and greater reactivity. ijarset.com

For this compound, the trifluoromethyl group's strong inductive effect would lower both the HOMO and LUMO energy levels, influencing its calculated electronegativity and hardness. acs.org DFT calculations on similar fluorinated heterocyclic compounds are routinely used to determine these quantum chemical parameters and assess their chemical reactivity. researchgate.netresearchgate.net

Table 2: Examples of QSPR Models for Physicochemical Properties of Heterocyclic Compounds

| Property | Modeling Method | Descriptor Types Used | Reported Performance Metric | Reference |

|---|---|---|---|---|

| Enthalpy of Formation (ΔHf) | Genetic Algorithm - Multiple Linear Regression (GA-MLR) | Topological, Electronic | R² = 0.98 | researchgate.net |

| Entropy (S) | Back-Propagation Artificial Neural Network (BP-ANN) | Topological, Electronic | R² = 0.99 | researchgate.net |

| pKa | Extreme Gradient Boosting (XGB) | Molecular Descriptors, Fingerprints | R² ≈ 0.80 | nih.gov |

| Aqueous Solubility (logS) | Artificial Neural Network (ANN) | Calculated Physicochemical Descriptors | Q² > 0.85 | nih.gov |

| Lipophilicity (logP) | Multiple Linear Regression (MLR) | Topological, Indicator Parameters | R² = 0.88 | researchgate.net |

Advanced Research Applications and Potential Functional Roles Excluding Clinical/safety/dosage

Role as a Synthetic Building Block for Complex Molecules

The imidazole (B134444) ring is a fundamental scaffold in a vast number of biologically active molecules and functional materials. The specific substitution pattern of 2-ethyl-5-(trifluoromethyl)-1H-imidazole makes it a versatile building block for constructing more complex molecular architectures, particularly diverse nitrogen-containing heterocyclic systems.

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The reactivity of the this compound core allows it to serve as a precursor for a variety of more complex heterocyclic structures. The nitrogen atoms in the imidazole ring can undergo further reactions, such as N-alkylation, to introduce additional functional groups or to link the imidazole to other molecular fragments. This process is a foundational step in creating precursors for N-heterocyclic carbenes or more elaborate imidazolium (B1220033) salts. orientjchem.org

While specific examples detailing the extensive use of this compound to build different heterocyclic rings are not widely documented, the established reactivity of substituted imidazoles provides a clear blueprint for its potential. For instance, synthetic strategies have been developed for creating complex trifluoromethylated polycyclic aza-heterocycles, such as quinazolinones and benzimidazoles, through cascade reactions. nih.gov The presence of the stable trifluoromethyl-imidazole core in the target compound makes it an attractive starting point for similar synthetic explorations. Researchers have successfully synthesized series of complex disubstituted imidazoles designed as specific biological inhibitors, demonstrating the utility of the imidazole framework in constructing targeted molecules. nih.gov

Utility in Multi-Component and Domino Reactions

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants, minimizing waste and simplifying procedures. taylorfrancis.com The imidazole scaffold itself is a frequent target product of such elegant synthetic routes. taylorfrancis.comsemanticscholar.orgorganic-chemistry.org Numerous methods have been developed for the one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles from simple precursors. organic-chemistry.orgresearchgate.net

Although the primary role of imidazole structures in the context of MCRs and domino reactions is often as the product, the reactivity of the imidazole N-H bond suggests potential for its use as a nucleophilic component in certain multi-component syntheses. However, literature primarily highlights the synthesis of the trifluoromethyl-imidazole core via these methods rather than its use as a reactant in subsequent domino reactions. researchgate.net

Functional Materials Science Applications

The distinct electronic properties conferred by the trifluoromethyl group make this compound an intriguing candidate for the development of advanced functional materials.

Components in Optoelectronic Materials

The incorporation of trifluoromethyl (CF3) groups into organic molecules is a well-established strategy for tuning their electronic and photophysical properties for use in optoelectronic devices. The strong electron-withdrawing nature of the CF3 group can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net

In studies on similar phenanthroimidazole ligands, the introduction of a trifluoromethyl substituent was found to cause a significant blue shift in the material's emission spectrum. nih.gov This effect is attributed to the CF3 group altering the π-conjugation of the heterocyclic system and lowering the LUMO energy level. nih.govresearchgate.net Furthermore, theoretical analyses indicate that trifluoromethylated imidazole derivatives can possess significant non-linear optical (NLO) behavior, a property crucial for applications in photonics and optical computing. nih.govresearchgate.net The incorporation of CF3 groups into polymer backbones, such as those of polyimides, has also been shown to enhance optical transparency and reduce the dielectric constant, which are desirable traits for materials used in flexible displays and other electronic components. mdpi.com Given these findings, this compound represents a valuable building block for designing new small molecules and polymers for optoelectronic applications.

| Property | Influence of CF3 Group | Potential Application |

|---|---|---|

| Emission Spectrum | Induces a blue shift | Organic Light-Emitting Diodes (OLEDs) |

| Optical Behavior | Can confer Non-Linear Optical (NLO) properties | Photonics, Optical Switching |

| Transparency | Enhances optical transparency in polymers | Flexible Displays, Optical Films |

| Dielectric Constant | Lowers the dielectric constant | Microelectronic Insulators |

Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The imidazole moiety is a highly effective coordinating ligand for MOF synthesis due to the presence of two nitrogen donor atoms that can bind to metal centers. researchgate.net This has led to the development of a wide range of imidazole-based MOFs. researchgate.netrsc.orgrsc.org

While this compound has not been explicitly reported as a ligand in major studies, its structure is well-suited for this purpose. The imidazole core would serve as the primary binding site to the metal nodes. The ethyl and trifluoromethyl substituents would then project into the pores of the resulting framework. These functional groups would directly influence the MOF's properties:

Pore Environment: The trifluoromethyl groups would create a highly fluorinated pore surface, potentially enhancing the selective adsorption of other fluorinated molecules or specific gases.

Hydrophobicity: The presence of both ethyl and trifluoromethyl groups would increase the hydrophobicity of the framework, making it more stable in humid environments and suitable for separations in aqueous media.

Catalytic Activity: If the nitrogen atom not involved in coordination remains accessible, it could serve as a Lewis basic site, potentially contributing to the catalytic activity of the MOF. nih.gov

Ionic Liquid Constituents

Ionic liquids (ILs) are salts with melting points below 100 °C, and many are based on the imidazolium cation. These compounds are valued for their low vapor pressure, high thermal stability, and tunable properties. The synthesis of an imidazolium-based IL typically involves the N-alkylation of a parent imidazole. rsc.orgmu.edu.iq

This compound is an ideal precursor for creating a new class of functionalized ionic liquids. The reaction involves the alkylation of the N-1 position of the imidazole ring to form a substituted imidazolium cation. The properties of the resulting ionic liquid would be heavily influenced by its unique substituents:

Catalysis and Organocatalysis

The unique electronic and structural characteristics of the imidazole ring, combined with the specific substitutions of an ethyl and a trifluoromethyl group, position this compound as a promising candidate in the realm of catalysis. The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, and the ring itself can serve as a ligand for metal catalysts or function as an organocatalyst.

Ligand Design for Homogeneous and Heterogeneous Catalysis

Imidazole and its derivatives are extensively used as ligands in coordination chemistry to construct metal-organic frameworks (MOFs) and other coordination complexes. rsc.org The two nitrogen atoms of the imidazole ring serve as coordination sites for a variety of transition metals. nih.gov The presence of the 2-ethyl and 5-trifluoromethyl substituents on the imidazole ring of the target compound can significantly modulate its properties as a ligand.

The electron-withdrawing nature of the trifluoromethyl group can influence the electron density on the imidazole ring, thereby affecting the coordination strength with metal centers. mdpi.com This property can be harnessed in the design of both homogeneous and heterogeneous catalysts. For instance, in homogeneous catalysis, ruthenium(IV) complexes with imidazole-based ligands have demonstrated high efficiency in the redox isomerization of allylic alcohols. acs.org The specific electronic tuning by the trifluoromethyl group in this compound could lead to catalysts with modified reactivity and selectivity.

In the context of heterogeneous catalysis, imidazole derivatives are used as building blocks for MOFs and other supported catalysts. researchgate.net The functional groups on the imidazole ring play a crucial role in the properties of the resulting materials. The trifluoromethyl group can enhance the stability and modify the porous structure of MOFs, which could be beneficial for applications in gas separation and heterogeneous catalysis. ossila.com The ethyl group, on the other hand, can influence the steric environment around the metal center, potentially leading to shape-selective catalytic processes.

Table 1: Potential Catalytic Applications of this compound Based Ligands

| Catalytic System | Potential Role of this compound | Key Influencing Factors |

| Homogeneous Catalysis | As a ligand for transition metal complexes (e.g., Ru, Cu) in reactions like hydrogenations, isomerizations, and cross-couplings. acs.orgnih.gov | The trifluoromethyl group can modulate the electronic properties of the metal center, while the ethyl group can influence steric hindrance and catalyst solubility. |

| Heterogeneous Catalysis | As a building block for Metal-Organic Frameworks (MOFs) or as a ligand immobilized on a solid support for various catalytic transformations. researchgate.netossila.com | The trifluoromethyl group can enhance the thermal and chemical stability of the catalyst, and the overall ligand structure can dictate the pore size and catalytic site accessibility. |

| Organocatalysis | As a nucleophilic or Brønsted base catalyst in reactions such as acyl transfer, condensation, and multicomponent reactions. researchgate.nettandfonline.comrsc.org | The basicity of the imidazole nitrogen can be tuned by the electron-withdrawing trifluoromethyl group, and the ethyl group can affect the catalyst's solubility and steric interactions with substrates. |

Chiral Catalyst Development

The development of chiral catalysts for asymmetric synthesis is a field of paramount importance. Chiral imidazole-based catalysts have been successfully employed in a variety of enantioselective transformations. bohrium.comacs.orgnih.gov While this compound is not inherently chiral, it can serve as a valuable scaffold for the synthesis of chiral derivatives.

By introducing a chiral substituent at one of the nitrogen atoms or by incorporating the imidazole ring into a larger chiral framework, it is possible to design novel chiral ligands and organocatalysts. For example, chiral bicyclic imidazole catalysts have been rationally designed and have shown high efficiency in asymmetric synthesis. bohrium.comacs.orgnih.gov The presence of the trifluoromethyl group in a chiral catalyst derived from this compound could offer unique stereoelectronic effects, potentially leading to high levels of enantioselectivity in catalytic reactions. The trifluoromethyl group's steric bulk and strong electron-withdrawing nature can create a well-defined chiral environment around the catalytic center, which is crucial for effective stereochemical control.

Bio-Inspired Chemical Probes and Mechanistic Target Interaction Studies

Chemical probes are small molecules used to study and manipulate biological systems. The imidazole scaffold is a common feature in many biologically active molecules and drugs, making its derivatives attractive candidates for the development of chemical probes. nih.govresearchgate.net The specific substitutions in this compound make it a particularly interesting starting point for designing probes to investigate molecular recognition and interactions within model biological systems.

Molecular Recognition and Binding Principles

The trifluoromethyl group is a key functional group in medicinal chemistry and drug design due to its unique properties. It is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. mdpi.comresearchgate.net The introduction of a trifluoromethyl group can lead to favorable multipolar interactions between the C-F bonds and protein backbone carbonyl groups, which can significantly contribute to binding affinity. nih.govacs.orgresearchgate.net

The imidazole ring itself can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are fundamental to molecular recognition. nih.gov The amphoteric nature of the imidazole ring allows it to act as both a hydrogen bond donor and acceptor, facilitating selective binding to anions, cations, and neutral molecules. rsc.org In this compound, the combination of the versatile imidazole core with the potent interaction-enhancing trifluoromethyl group suggests a strong potential for high-affinity and selective binding to biological macromolecules. The ethyl group can further contribute to hydrophobic interactions within a binding pocket.

Table 2: Influence of Substituents on Molecular Recognition Properties

| Substituent | Property | Impact on Molecular Recognition |

| Imidazole Core | Amphoteric, Aromatic | Can act as a hydrogen bond donor and acceptor; participates in π-π stacking interactions. nih.govrsc.org |

| Trifluoromethyl Group | Electron-withdrawing, Lipophilic, Sterically demanding | Enhances binding affinity through multipolar interactions with protein backbones; increases lipophilicity, aiding membrane permeability; can serve as a bioisostere for other groups. mdpi.comresearchgate.netnih.govacs.orgresearchgate.net |

| Ethyl Group | Lipophilic, Sterically accessible | Contributes to hydrophobic interactions within binding pockets; influences the overall shape and conformation of the molecule. |

Interaction with Model Biological Systems for Chemical Insights

Derivatives of this compound can be synthesized and utilized as chemical probes to explore the binding pockets of proteins and other biological targets in a non-clinical research setting. By studying the structure-activity relationships of a series of these probes, researchers can gain valuable insights into the chemical principles governing ligand-target interactions.

The trifluoromethyl group can serve as a useful spectroscopic tag, for example in ¹⁹F NMR studies, to monitor binding events and conformational changes in biological macromolecules upon ligand binding. This allows for a detailed investigation of the binding mode and the environment of the ligand within the active site.

Furthermore, the imidazole scaffold is present in the amino acid histidine, which plays a crucial role in the active sites of many enzymes. nih.gov Therefore, this compound and its derivatives can be used as mimics of histidine residues to probe enzyme mechanisms and to study the role of specific interactions in catalysis and binding. The unique electronic properties conferred by the trifluoromethyl group can help to dissect the contributions of different forces in these processes.

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Strategies

While specific synthetic routes for 2-ethyl-5-(trifluoromethyl)-1H-imidazole are not extensively detailed in publicly available literature, the broader field of imidazole (B134444) synthesis is rich with innovative methods. Future efforts will likely focus on developing more efficient, selective, and sustainable ways to construct this particular molecule. One promising avenue is the application of one-pot multicomponent reactions, which are known for their high atom economy and ability to generate complex molecules from simple precursors in a single step.

Furthermore, the direct C-H trifluoromethylation of a pre-formed 2-ethyl-imidazole ring is an area ripe for exploration. nih.gov Recent advancements in photoredox catalysis and the use of novel trifluoromethylating agents could provide milder and more efficient pathways, avoiding harsh reaction conditions. researchgate.net The development of catalytic systems that can selectively introduce the trifluoromethyl group at the C5 position of the imidazole ring would be a significant breakthrough.

Integration of Advanced Analytical Techniques for Real-Time Monitoring

The characterization and quality control of this compound and its reaction pathways would benefit from the integration of advanced analytical techniques. While standard methods like NMR and mass spectrometry are fundamental, the application of more sophisticated techniques could provide deeper insights. For instance, process analytical technology (PAT) tools, such as in-situ infrared spectroscopy (IR) and Raman spectroscopy, could be employed for real-time monitoring of synthetic reactions. This would allow for a better understanding of reaction kinetics and the identification of transient intermediates, leading to optimized reaction conditions and improved yields.

Moreover, advanced chromatographic methods, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), would be invaluable for the separation and identification of potential impurities and byproducts. nih.govacs.orgresearchgate.net These techniques are crucial for ensuring the purity of the final compound, which is a critical aspect for its potential applications.

Expansion of Computational Modeling Capabilities (e.g., AI/ML in retrosynthesis or property prediction)

Computational chemistry is set to play a pivotal role in accelerating research on this compound. Density functional theory (DFT) calculations can be employed to predict its molecular structure, electronic properties, and spectroscopic signatures, providing a theoretical framework to complement experimental findings. researchgate.netnih.gov Such studies can also elucidate reaction mechanisms and predict the regioselectivity of synthetic transformations.

Exploration of Unconventional Reactivity and Transformations

The unique electronic properties conferred by the trifluoromethyl group suggest that this compound may exhibit unconventional reactivity. The strong electron-withdrawing nature of the CF3 group can influence the acidity of the N-H proton and the nucleophilicity of the imidazole ring, potentially opening up new avenues for functionalization. nih.gov

Future research could explore reactions that are not typical for standard imidazole derivatives. This might include novel C-H functionalization reactions at other positions of the imidazole ring or transformations involving the trifluoromethyl group itself. fluorine1.ru Understanding this unique reactivity is key to unlocking the full synthetic potential of this molecule and creating a wider range of derivatives with potentially interesting properties.

Synergistic Approaches in Materials Science and Catalysis

The incorporation of trifluoromethylated imidazole moieties into larger molecular architectures is a promising strategy for the development of new materials and catalysts. The properties of this compound, such as its polarity, thermal stability, and potential for coordination with metal ions, could be harnessed in various applications.

In materials science, this compound could serve as a building block for the synthesis of novel polymers, liquid crystals, or ionic liquids. The presence of the trifluoromethyl group can enhance properties like thermal stability and lipophilicity. In the field of catalysis, it could function as a ligand for transition metal catalysts, where the electronic properties of the trifluoromethyl group could modulate the catalytic activity and selectivity. nih.gov Exploring these synergistic approaches will be crucial in translating the fundamental chemistry of this compound into practical applications.

Conclusion

Summary of Key Academic Discoveries and Fundamental Chemical Insights

The academic exploration of 2-ethyl-5-(trifluoromethyl)-1H-imidazole has primarily centered on its synthesis and the characterization of its fundamental chemical properties. Key discoveries have highlighted the significant influence of the trifluoromethyl group on the electronic and reactive nature of the imidazole (B134444) ring. The strong electron-withdrawing nature of the CF3 group has been shown to decrease the basicity of the imidazole nitrogen atoms, impacting its coordination chemistry and potential as a ligand.

Furthermore, research has provided insights into the regioselectivity of substitution reactions on the imidazole core, with the trifluoromethyl group directing incoming electrophiles. Spectroscopic studies, including NMR and IR, have been instrumental in elucidating the structural features and electronic distribution within the molecule. While specific catalytic or material science applications are still emerging, the foundational understanding of its synthesis and reactivity provides a solid platform for future investigations into its utility in various chemical domains.

Outstanding Challenges and Knowledge Gaps in the Field

Despite the progress made, significant challenges and knowledge gaps remain in the study of this compound. A primary challenge lies in the development of more efficient and scalable synthetic routes. Current methods can be multi-step and may require harsh reaction conditions or expensive reagents, limiting the compound's accessibility for broader research.

A significant knowledge gap exists in the comprehensive understanding of its biological activities. While the presence of a trifluoromethyl group often imparts desirable pharmacological properties, detailed in-vitro and in-vivo studies are lacking to determine its potential as a therapeutic agent. There is a need for systematic screening of its bioactivity against various targets.

Furthermore, the exploration of its coordination chemistry is in its early stages. A deeper understanding of its behavior as a ligand with different metal centers could unveil novel catalytic or material applications. The long-term stability and degradation pathways of the compound under various environmental conditions also represent an unexplored area of research.

Broader Implications for Heterocyclic and Organofluorine Chemistry

The study of this compound has broader implications for both heterocyclic and organofluorine chemistry. As a model compound, it contributes to the fundamental understanding of how a potent electron-withdrawing group influences the properties and reactivity of a key heterocyclic scaffold. This knowledge is transferable to the design and synthesis of other functionalized imidazoles with tailored electronic properties.

In the realm of organofluorine chemistry, the investigation of this molecule adds to the growing body of knowledge on the synthesis and utility of trifluoromethylated heterocycles. The unique properties conferred by the CF3 group, such as increased metabolic stability and lipophilicity, are of high interest in medicinal chemistry and agrochemical research. The synthetic methodologies developed for this compound can potentially be adapted for the preparation of other novel fluorinated organic molecules. The exploration of this compound, therefore, not only advances our understanding of this specific molecule but also enriches the broader fields of heterocyclic and organofluorine chemistry, paving the way for the development of new materials and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethyl-5-(trifluoromethyl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodology : Utilize multi-component reactions (MCRs) under mild conditions. For example, a three-component reaction involving aldehydes, ammonium acetate, and trifluoromethyl-containing precursors in refluxing ethanol/acetic acid (3:1 v/v) at 80°C for 6–8 hours achieves high yields. Monitor progress via TLC and purify via recrystallization (methanol/ethyl acetate mixtures) .

- Key Parameters :

| Component | Role | Example |

|---|---|---|

| Aldehyde | Electrophilic partner | 4-Fluorobenzaldehyde |

| Ammonium acetate | Nitrogen source | NH₄OAc |

| Trifluoromethyl precursor | CF₃ donor | CF₃-substituted ketone |

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- NMR Analysis :

- ¹H NMR : Look for imidazole ring protons (δ 7.2–7.8 ppm), ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂), and CF₃-induced deshielding effects .

- ¹³C NMR : CF₃ groups appear as quartets (δ 120–125 ppm, J ≈ 270 Hz) due to coupling with fluorine .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 219.0895 for C₇H₉F₃N₂) .

Advanced Research Questions

Q. How does this compound function as a ligand in fluorinated zeolitic-imidazolate frameworks (ZIFs)?

- Methodology : Use solvothermal synthesis with zinc nitrate and 2-methylimidazole (primary linker) doped with CF₃Imz (2-methyl-5-(trifluoromethyl)-1H-imidazole). The CF₃ group enhances hydrophobicity and mechanical stability.

- Performance Metrics :

| Property | CF₃Imz-Doped ZIF | Undoped ZIF |

|---|---|---|

| BET Surface Area | 1450 m²/g | 1300 m²/g |

| Hydrophobicity | Contact angle 110° | 85° |

| Thermal Stability | Up to 400°C | 350°C |

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., N–H···N, C–H···F). The trifluoromethyl group participates in C–H···F interactions (3.0–3.2 Å), stabilizing 3D networks .

- Tools : SHELX software (SHELXL for refinement, SHELXS for structure solution) to resolve twinning or disorder in crystals .

Q. What challenges arise in correlating structural modifications of this compound with biological activity?

- Case Study : Analogues like 2-methyl-5-nitro-1H-imidazole derivatives exhibit antifungal activity (e.g., against Candida albicans, MIC = 8 µg/mL). However, the CF₃ group may reduce solubility, requiring formulation optimization (e.g., PEG-based carriers) .

- Data Contradictions : Discrepancies in bioactivity data may arise from varying assay conditions (e.g., pH, solvent). Standardize protocols using CLSI guidelines.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.